molecular formula C19H16N4O3S B2834237 N-((6-(furan-2-yl)pyridin-3-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide CAS No. 2034435-71-5

N-((6-(furan-2-yl)pyridin-3-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide

Cat. No. B2834237
CAS RN: 2034435-71-5
M. Wt: 380.42
InChI Key: XLOKFEFMGPZUFR-UHFFFAOYSA-N
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Description

N-((6-(furan-2-yl)pyridin-3-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide, also known as FP1, is a novel compound that has gained significant attention in the field of medicinal chemistry. This compound has been synthesized using a specific method and has shown promising results in various scientific research studies.

Scientific Research Applications

Synthesis and Chemical Transformations

The compound's relevance in scientific research is primarily rooted in its synthesis and chemical transformations. Studies have demonstrated methods for synthesizing derivatives incorporating thiazolo(3,2-a)benzimidazole moieties, offering insights into the compound's chemical flexibility and utility as a building block for further chemical synthesis (Farag et al., 2011). Additionally, research on the metal-free synthesis of sulfonylated furans and imidazo[1,2-a]pyridines highlights the compound's role in creating diverse molecular structures, which could be pivotal for various applications in medicinal chemistry and materials science (Cui et al., 2018).

Anticancer and Antimicrobial Potential

A significant area of research involves exploring the compound's derivatives for anticancer and antimicrobial activities. Studies have identified derivatives showing promising activity against human tumor breast cell lines, suggesting potential applications in developing new anticancer agents (Ghorab et al., 2014). Furthermore, the exploration of antimicrobial potential in derivatives bearing benzenesulfonamide and trifluoromethyl moieties against various pathogenic strains underscores the compound's potential in addressing antibiotic resistance and developing new antimicrobial agents (Chandak et al., 2013).

Structural and Conformational Studies

Research has also focused on understanding the conformational differences in derivatives of N-((6-(furan-2-yl)pyridin-3-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide. These studies are crucial for elucidating the relationship between structure and function, potentially guiding the design of more effective compounds for various applications (Borges et al., 2014).

properties

IUPAC Name

N-[[6-(furan-2-yl)pyridin-3-yl]methyl]-4-pyrazol-1-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O3S/c24-27(25,17-7-5-16(6-8-17)23-11-2-10-21-23)22-14-15-4-9-18(20-13-15)19-3-1-12-26-19/h1-13,22H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLOKFEFMGPZUFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=CC=C(C=C2)S(=O)(=O)NCC3=CN=C(C=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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